1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea
Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea is a complex organic compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by the presence of multiple trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with appropriate amines under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups under specific conditions
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic transformations, particularly in hydrogen-bonding catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea involves its ability to form strong hydrogen bonds with substrates, thereby stabilizing transition states and facilitating various chemical reactions. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a highly effective catalyst in hydrogen-bonding catalysis .
Comparison with Similar Compounds
Similar compounds to 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea include:
- 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)aniline
These compounds share similar structural features but differ in their reactivity and applications. The presence of multiple trifluoromethyl groups in these compounds contributes to their unique chemical properties and makes them valuable in various research and industrial applications .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]cyclohexyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F12N4S2/c25-21(26,27)11-5-12(22(28,29)30)8-15(7-11)37-19(41)39-17-3-1-2-4-18(17)40-20(42)38-16-9-13(23(31,32)33)6-14(10-16)24(34,35)36/h5-10,17-18H,1-4H2,(H2,37,39,41)(H2,38,40,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALSAKIMMYEMHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F12N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148309 | |
Record name | N,N′′-1,2-Cyclohexanediylbis[N′-[3,5-bis(trifluoromethyl)phenyl]thiourea] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203578-71-5 | |
Record name | N,N′′-1,2-Cyclohexanediylbis[N′-[3,5-bis(trifluoromethyl)phenyl]thiourea] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203578-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′′-1,2-Cyclohexanediylbis[N′-[3,5-bis(trifluoromethyl)phenyl]thiourea] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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